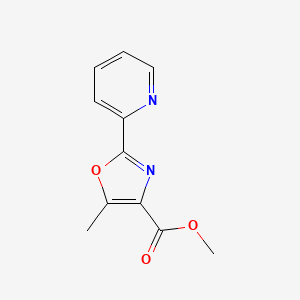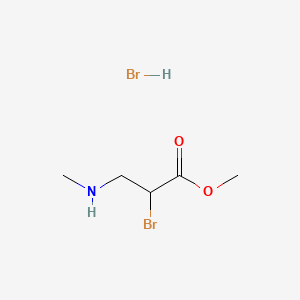![molecular formula C8H14N2S B13694362 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine is an organic compound that features a thienyl group, which is a sulfur-containing five-membered aromatic ring
Métodos De Preparación
The synthesis of 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and N,N-dimethylamine.
Reaction Conditions: The key step involves the formation of the aminomethyl group on the thienyl ring. This can be achieved through a Mannich reaction, where 2-thiophenecarboxaldehyde reacts with formaldehyde and N,N-dimethylamine under acidic conditions.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The thienyl ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the thienyl ring or the aminomethyl group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, substituted thienyl derivatives, and imines.
Aplicaciones Científicas De Investigación
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thienyl ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but features a benzene ring instead of a thienyl ring.
N,N-Dimethyl-4-aminobenzaldehyde: This compound also contains an aminomethyl group and a dimethylamine moiety but has a different aromatic ring structure.
2-(Aminomethyl)thiophene: This compound is structurally similar but lacks the N,N-dimethyl substitution on the aminomethyl group.
The uniqueness of this compound lies in its combination of the thienyl ring and the N,N-dimethylaminomethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H14N2S |
|---|---|
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
[5-[(dimethylamino)methyl]thiophen-3-yl]methanamine |
InChI |
InChI=1S/C8H14N2S/c1-10(2)5-8-3-7(4-9)6-11-8/h3,6H,4-5,9H2,1-2H3 |
Clave InChI |
JHNLOSVXEVTBBD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=CS1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


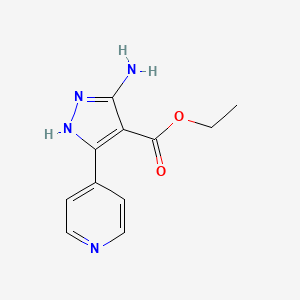

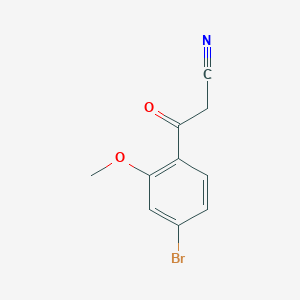

![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
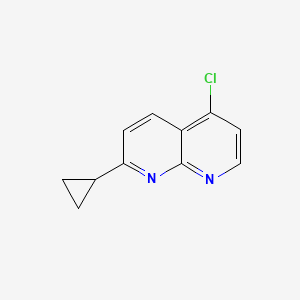
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
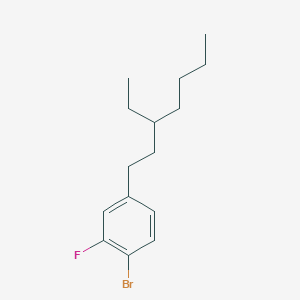
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
